Diisocyanodiphenylmethane
Overview
Description
Diisocyanodiphenylmethane is a useful research compound. Its molecular formula is C15H10N2 and its molecular weight is 218.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Occupational Health and Safety : MDI is used in many industrial applications, and its potential health effects, such as irritation and respiratory sensitization, necessitate robust hygiene monitoring methods in occupational environments. Different sampling methods for MDI aerosols have been studied to ensure accurate monitoring in workplaces (Hext et al., 2003).
Health Risks : The health risks associated with diisocyanates, including MDI, have been studied extensively. For example, cutaneous sensitization to various polyisocyanate prepolymers in guinea pigs has been examined, revealing that certain isocyanates like MDI can induce dermal sensitization (Zissu et al., 1998).
Asthma and Allergies : A study in a urethane mold plant showed that strict control and monitoring of ambient MDI exposure was associated with a low prevalence of specific sensitization to MDI and a lower than expected prevalence of occupational asthma (Bernstein et al., 1993).
Material Properties : Research on the structure/property relationships of MDI's geometrical isomers in polyurethane elastomers indicates that different isomers lead to varying properties in the final products. For instance, the trans,trans-isomer of MDI contributes to higher hardness, tensile strength, and resilience in polyurethane elastomers (Seneker et al., 1992).
Respiratory Irritation : Studies on pulmonary and sensory irritation caused by MDI reveal that it acts primarily as a pulmonary irritant, with certain exposure levels required to reduce respiratory rates in animal models (Weyel & Schaffer, 1985).
Thermal Expansion in Polymers : MDI has been used to modify the thermal expansion behavior of cured unsaturated polyester resins, with research showing that MDI can reduce the thermal expansion coefficient and increase the glass transition temperature (Aldrighetti et al., 2005).
Dermal Sensitization and Irritation : Studies investigating dermal hypersensitivity and irritation in workers exposed to MDI in medical settings suggest that MDI acts primarily as an irritant rather than a sensitizer (Larsen et al., 2001).
Properties
IUPAC Name |
1-isocyano-4-[(4-isocyanophenyl)methyl]benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2/c1-16-14-7-3-12(4-8-14)11-13-5-9-15(17-2)10-6-13/h3-10H,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYRYWPVKZTYAFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C1=CC=C(C=C1)CC2=CC=C(C=C2)[N+]#[C-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20241892 | |
Record name | Benzene, 1,1'-methylenebis(4-isocyano- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20241892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
956-62-7 | |
Record name | 1,1′-Methylenebis[4-isocyanobenzene] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=956-62-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1,1'-methylenebis(4-isocyano- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000956627 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1,1'-methylenebis(4-isocyano- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20241892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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